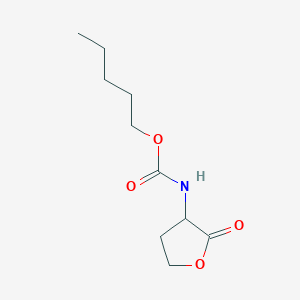
But-3-en-2-yl oxazolidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
But-3-en-2-yl oxazolidine-4-carboxylate is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. This compound is part of the oxazolidine family, which is known for its significant biological and chemical properties. Oxazolidines are widely studied due to their applications in pharmaceuticals, natural product synthesis, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of But-3-en-2-yl oxazolidine-4-carboxylate typically involves multicomponent reactions of 1,2-amino alcohols. One common method is the metal-free domino annulation/Mannich reaction, which involves the cyclization of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids . Another approach is the transition metal-catalyzed cascade reaction, which uses catalysts such as CuI and CuBr2 under microwave irradiation to achieve high yields .
Industrial Production Methods
Industrial production of oxazolidines, including this compound, often employs scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound under controlled conditions, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
But-3-en-2-yl oxazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while reduction can produce amino alcohols.
Wissenschaftliche Forschungsanwendungen
But-3-en-2-yl oxazolidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial properties.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly antibiotics.
Industry: Utilized in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of But-3-en-2-yl oxazolidine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit protein synthesis by binding to the peptidyl transferase center of the ribosome, similar to other oxazolidinones . This interaction disrupts the formation of peptide bonds, leading to the inhibition of bacterial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazolidinones: Compounds like linezolid and tedizolid, which are used as antibiotics.
Oxazolines: Similar in structure but with different chemical properties and applications.
Uniqueness
But-3-en-2-yl oxazolidine-4-carboxylate is unique due to its specific structural features and reactivity.
Eigenschaften
Molekularformel |
C8H13NO3 |
|---|---|
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
but-3-en-2-yl 1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-3-6(2)12-8(10)7-4-11-5-9-7/h3,6-7,9H,1,4-5H2,2H3 |
InChI-Schlüssel |
MELVGCNEMLLDEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=C)OC(=O)C1COCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


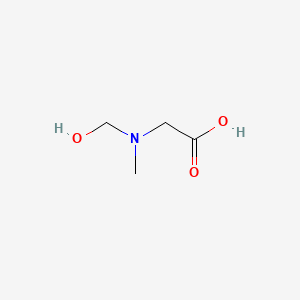
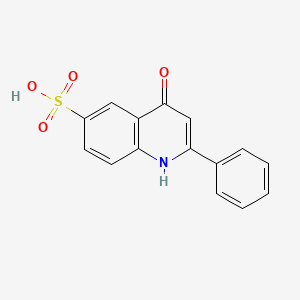


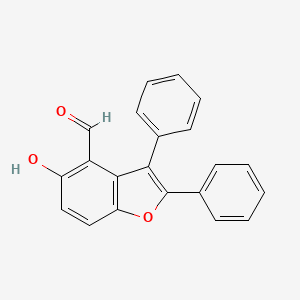
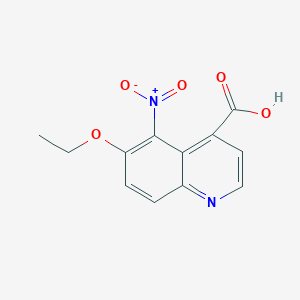
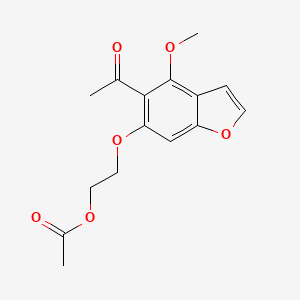
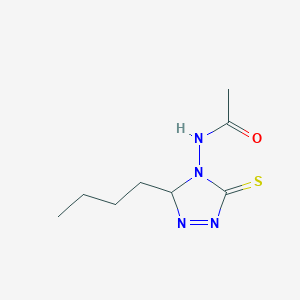
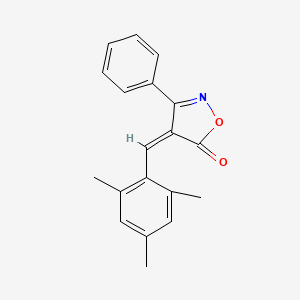
![Furo[2,3-f]-1,3-benzodioxole, 6-ethyl-7-methyl-](/img/structure/B12897993.png)
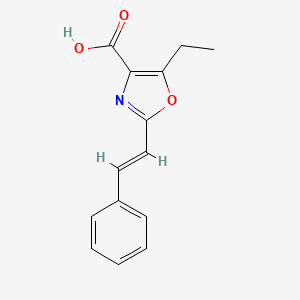

![Ethyl 2-methyl-2H-pyrrolo[3,4-c]pyridine-6-carboxylate](/img/structure/B12897999.png)
